6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid
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Overview
Description
6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 7th position, and a carboxylic acid group at the 3rd position on the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloro-2H-chromene-3-carboxylic acid with methoxy reagents in the presence of a catalyst . The reaction conditions often involve moderate temperatures and the use of solvents like acetone or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and the use of advanced catalytic systems to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as sodium methoxide and other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes .
Scientific Research Applications
6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2H-chromene-3-carboxylic acid: Lacks the methoxy group at the 7th position.
7-Methoxy-2H-chromene-3-carboxylic acid: Lacks the chlorine atom at the 6th position.
6-Chloro-7-hydroxy-2H-chromene-3-carboxylic acid: Has a hydroxyl group instead of a methoxy group at the 7th position.
Uniqueness
6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid is unique due to the presence of both chlorine and methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9ClO4 |
---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
6-chloro-7-methoxy-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4/c1-15-10-4-9-6(3-8(10)12)2-7(5-16-9)11(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
IHQRMGCFJBPVAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(COC2=C1)C(=O)O)Cl |
Origin of Product |
United States |
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